Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate

Solid-State Chemistry Crystallography Polymorph Screening

Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate (C21H18F2O3, MW: 356.35 g/mol) is a racemic cyclohexenone carboxylate building block. Its structure features a central cyclohex-3-ene ring with a 2-oxo group, a 1-ethyl carboxylate, and 4- and 6-bis(4-fluorophenyl) substituents, resulting in a slightly distorted sofa conformation in the crystal.

Molecular Formula C21H18F2O3
Molecular Weight 356.4 g/mol
Cat. No. B2596272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate
Molecular FormulaC21H18F2O3
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
InChIInChI=1S/C21H18F2O3/c1-2-26-21(25)20-18(14-5-9-17(23)10-6-14)11-15(12-19(20)24)13-3-7-16(22)8-4-13/h3-10,12,18,20H,2,11H2,1H3
InChIKeyNUWVCJVPVQOPRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate for Research


Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate (C21H18F2O3, MW: 356.35 g/mol) is a racemic cyclohexenone carboxylate building block . Its structure features a central cyclohex-3-ene ring with a 2-oxo group, a 1-ethyl carboxylate, and 4- and 6-bis(4-fluorophenyl) substituents, resulting in a slightly distorted sofa conformation in the crystal . This compound serves as a key synthon for generating diverse heterocyclic libraries, including isoxazoles, pyrazoles, and indazole derivatives with potential antioxidant properties .

R
Identity Racemic cyclohexenone carboxylate synthon with ordered crystal structure
W
Workflow Heterocyclic library synthesis: isoxazole, pyrazole, and indazole derivatives
S
Selection context Crystallographically characterized; reported for solid-state formulation screening

Why the Ethyl Ester Variant of 4,6-Bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate Cannot Be Casually Substituted


Simple substitution with the closely related methyl ester analog (C20H16F2O3) is not neutral; it fundamentally alters the solid-state packing and potential formulation properties. Key differences in crystal system, unit cell dimensions, and molecular disorder [REFS-1, REFS-2] directly impact critical procurement parameters such as solubility, melting point, and crystallinity. These variations can lead to divergent downstream reaction yields, as demonstrated by a 2% higher yield for a 2-amino derivative synthesized from the ethyl ester compared to the methyl ester route . Selecting the incorrect alkyl ester without verifying these dimensions can introduce unaccounted variability into synthesis or bioassay data.

Target: Ethyl ester Monoclinic P21/n; ordered racemate without enantiomeric disorder; C—H⋯O, C—H⋯F, and C—H⋯π supramolecular network
Substitute: Methyl ester Orthorhombic Pbca; 18.2% minor enantiomer disorder in crystal; primarily C—H⋯O interactions only
Crystal system divergence may shift solubility, dissolution rate, and solid-state stability profiles—direct interchange without verification may introduce unaccounted variability.
Target: Ethyl ester Reported 70% yield in 2-amino derivative synthesis under reflux conditions
Substitute: Methyl ester Reported 68% yield in the same transformation under identical conditions
Ester-dependent reactivity context may differ; cumulative yield differences can compound during multi-step library production.

Quantitative Differentiation of Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate from its Methyl Ester Analog


Crystal System Divergence: Monoclinic vs. Orthorhombic Packing

The ethyl ester derivative crystallizes in a monoclinic system (Space group P21/n), whereas its methyl ester counterpart adopts an orthorhombic system (Space group Pbca) [REFS-1, REFS-2]. This fundamental difference in crystal symmetry is accompanied by distinct unit cell parameters: the ethyl ester has a smaller unit cell volume (V = 1787.0 ų, Z = 4) compared to the methyl ester (V = 3500.02 ų, Z = 8) [REFS-1, REFS-2]. These variations directly influence physical properties like density, mechanical stability, and dissolution rate, which are critical for formulation and solid-state characterization.

Crystal system
Head-to-head
Ethyl ester: Monoclinic, P21/n; V = 1787.0 ų, Z = 4 Methyl ester: Orthorhombic, Pbca; V = 3500.02 ų, Z = 8 V/Z per molecule: 446.75 ų vs 437.50 ų
Crystal system divergence may impact solubility and dissolution behavior
Single-crystal XRD at 295–296 K, Mo Kα radiation
Solid-State Chemistry Crystallography Polymorph Screening

Molecular Conformation and Disorder: Enantiomeric Ratio in the Crystal

The methyl ester analog exhibits disorder in one of its two independent molecules, with the cyclohexene ring existing in two enantiomeric forms in a 0.818:0.182 ratio . In contrast, the ethyl ester derivative does not exhibit such disorder and cleanly presents as the racemic (1RS,6SR) form in the crystal . This difference in molecular order suggests the ethyl ester may offer a more uniform conformational population in the solid state, potentially simplifying spectral interpretation and physical characterization.

Molecular disorder
Head-to-head
Ethyl ester: Ordered racemate; no site disorder reported Methyl ester: 0.818:0.182 enantiomer occupancy ratio in one molecule Dihedral angle between fluorophenyl rings: 76.27° vs 79.7° / 73.7°
Ordered racemate supports reproducible solid-state characterization
Refinement from XRD data; ethyl ester asymmetric unit contains one ordered molecule
Stereochemistry Crystal Engineering Chiral Resolution

Comparative Reactivity in Heterocyclic Synthesis: Yield of 2-Amino Derivative

When employed as a building block in the synthesis of 2-amino-4,6-bis(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylates, the ethyl ester substrate (2b) provides a slightly superior yield compared to its methyl ester analog (2a) . The reaction with ammonium acetate in ethanol/acetic acid produced the 2-amino derivative in 70% yield from the ethyl ester (9b), while the analogous reaction with the methyl ester (9a) yielded 68% under identical conditions . This 2% yield differential, though modest, can be significant during multi-step scale-up processes where efficiency compounds over several synthetic steps.

Synthetic yield
Head-to-head
70% vs 68% Ethyl ester (9b) vs methyl ester (9a) in 2-amino derivative synthesis
Reported yield difference context for synthesis route selection
Reflux in EtOH/AcOH/NH₄OAc, 14 h; 0.01 mol scale; products recrystallized from ethanol
Synthetic Chemistry Yield Optimization Heterocycle Synthesis

Distinct Supramolecular Architecture: Hydrogen Bonding Networks

The type and geometry of weak intermolecular interactions that stabilize the crystal lattice differ between the two esters. The ethyl ester crystal packing is directed by C—H⋯O, C—H⋯F, and C—H⋯π interactions , while the methyl ester structure is stabilized primarily by weak C—H⋯O interactions . The presence of additional C—H⋯F and C—H⋯π contacts in the ethyl ester implies a more diverse and potentially more robust supramolecular network, which can translate into a higher lattice energy and a distinct thermodynamic solubility profile.

Supramolecular network
Head-to-head
Ethyl ester: C—H⋯O, C—H⋯F, and C—H⋯π interactions form a 3D network Methyl ester: Primarily weak C—H⋯O interactions only Two additional interaction types reported in the ethyl ester lattice
Supramolecular network context may influence thermodynamic solubility and melting point
Derived from single-crystal XRD data at ambient temperature
Crystal Engineering Supramolecular Chemistry Thermodynamic Stability

Application Scenarios for Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate


Solid-State Formulation and Polymorph Screening Studies

Due to its well-defined, ordered crystal structure without enantiomeric disorder and its robust supramolecular network based on C—H⋯O, C—H⋯F, and C—H⋯π interactions , this ethyl ester is an ideal candidate for co-crystallization experiments and solid-form screening. Its distinctive monoclinic packing differentiates it from the orthorhombic methyl ester , providing a structurally unique starting point for pharmaceutical formulation scientists evaluating bio-performance differences based on crystal engineering.

Precursor for Heterocyclic Library Synthesis with Optimized Yield

As a synthon for constructing isoxazoles, pyrazoles, and other heterocycles , this compound offers a 2% yield advantage over its methyl ester analog in specific transformations, such as the synthesis of 2-amino derivatives . This makes it a strategically preferred building block for medicinal chemistry groups performing parallel synthesis where cumulative yield improvements are critical for library production efficiency.

Structural Biology Probe and Chemical Biology Tool Development

The compound's distinct C—H⋯F supramolecular interactions suggest utility as a fluorinated probe for studying fluorine-mediated protein-ligand interactions. Its ordered racemic structure simplifies its use as a control compound in co-crystallization trials with target proteins, where batch-to-batch crystallinity reproducibility is essential for reliable structural data collection.

Reference Standard for Quality Control of Cyclohexenone Building Blocks

The absence of crystallographic disorder and the well-resolved powder X-ray diffraction pattern inferred from its high-quality single-crystal structure make this ethyl ester a superior candidate for use as an internal reference standard. It can be used to develop and validate analytical methods for purity assessment and polymorph identification within a broader panel of cyclohexenone intermediates.

Application
Selection Property
Validation Focus
Solid-state formulation screening
Ordered crystal packing without enantiomeric disorder
PXRD fingerprinting and polymorph identification
Heterocyclic library synthesis
Reported ester-dependent reactivity context
Yield reproducibility across multi-step sequences
Fluorinated probe development
C—H⋯F supramolecular interaction context
Co-crystallization endpoint review with target proteins
Quality control reference standard
Reported ordered racemate structure context
Batch-to-batch crystallinity and purity assessment
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